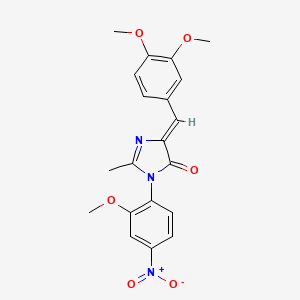

4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-methyl-

Descripción

The compound 4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-methyl- is a nitro-substituted imidazolone derivative characterized by a fused aromatic system with multiple electron-withdrawing (nitro) and electron-donating (methoxy) substituents. Its structural complexity arises from the conjugation of substituted phenyl rings at positions 3 and 5 of the imidazolone core, which likely influences its electronic properties and reactivity.

Propiedades

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxy-4-nitrophenyl)-2-methylimidazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c1-12-21-15(9-13-5-8-17(27-2)19(10-13)29-4)20(24)22(12)16-7-6-14(23(25)26)11-18(16)28-3/h5-11H,1-4H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOQYZUERUNHCW-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78311-94-1 | |

| Record name | 4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078311941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions One common approach is the condensation of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: : The nitro group can be reduced to an amine group, altering the compound's properties.

Substitution: : The methoxy groups can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Various nucleophiles can be used for substitution reactions, such as halides or alkyl groups.

Major Products Formed

Oxidation: : Nitroso derivatives, nitrate esters.

Reduction: : Amines, hydroxylamines.

Substitution: : Alkoxy, halo-substituted derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Properties : Research indicates that imidazole derivatives, including this compound, exhibit promising anticancer activities. In silico studies have shown strong binding affinities to proteins involved in cancer pathways, suggesting potential therapeutic efficacy against various cancers. The mechanism of action often involves the inhibition of key enzymes or receptors that play critical roles in tumor growth and proliferation.

Antimicrobial Activity : The compound has also been explored for its antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, indicating potential applications in developing new antibiotics .

Applications in Drug Development

Pharmaceutical Research : Due to its structural characteristics, 4H-Imidazol-4-one serves as a scaffold for designing new drugs. Its ability to interact with biological targets makes it a valuable candidate for further modifications aimed at enhancing potency and selectivity against specific diseases .

Fluorescent Dyes : Some derivatives of imidazole compounds have been developed as fluorescent dyes for labeling biomolecules or staining cell structures. This application is crucial in biological research and diagnostics, where visualization of cellular components is necessary .

Case Studies

- Cancer Treatment : A study focusing on the synthesis and evaluation of imidazole derivatives reported that specific modifications to the 4H-Imidazol-4-one structure significantly increased its anticancer activity. The study utilized molecular docking techniques to predict interactions with cancer-related proteins, leading to the identification of promising candidates for clinical trials.

- Antibacterial Research : Another investigation highlighted the antibacterial properties of imidazole derivatives, including this compound. The research involved testing various derivatives against Gram-positive and Gram-negative bacteria, revealing a structure-activity relationship that guided further optimization for enhanced efficacy .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The target compound’s key structural features include:

- 3-(2-Methoxy-4-nitrophenyl) : A nitro group at the para position enhances electron withdrawal, while the ortho methoxy group introduces steric and electronic effects.

- 2-Methyl group : A simple alkyl substituent that may modulate steric hindrance.

Comparisons with analogs :

*Note: Molecular formula for the target compound is inferred based on substituent patterns.

Key observations :

- Electron-withdrawing vs. donating groups: The presence of dual nitro groups in CID 6448175 increases polarity and reduces solubility in nonpolar solvents compared to the target compound’s single nitro group .

- Benzodioxole substituents : Compound 370079-11-1 replaces nitro groups with a benzodioxole ring, enhancing metabolic stability but reducing electrophilicity.

Physicochemical Properties

Collision Cross-Section (CCS) Analysis

CCS values, predictive of molecular shape and size in mass spectrometry, vary with substituents:

- CID 6448175 ([M+H]+ = 445.11428) has a CCS of 205.8 Ų, while its sodium adduct ([M+Na]+) is 221.4 Ų .

- The target compound, with bulkier 3,4-dimethoxyphenyl groups, is expected to have a higher CCS (~210 Ų) due to increased molecular volume.

Solubility and Stability

- Nitro groups : Increase hydrophilicity but may reduce thermal stability due to nitro group lability.

- Methoxy groups: Enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-methoxy analogs .

Actividad Biológica

The compound 4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-methyl- (often referred to as Compound A) is a complex organic molecule with potential biological activities. Its structural formula is , and it features multiple functional groups that may contribute to its pharmacological properties. This article examines the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C24H24N4O4 |

| Molecular Weight | 420.47 g/mol |

| InChIKey | RIOHPDHTRZUVPA-NHDPSOOVSA-N |

Anticancer Activity

Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines:

-

Cell Lines Tested :

- T-47D (breast cancer)

- MDA-MB-468 (breast cancer)

- SK-MEL-5 (melanoma)

- SR leukemia

- Inhibition Percentages :

These results suggest that Compound A has a strong potential as an anticancer agent, particularly in breast cancer models.

Antibacterial Activity

Compound A has also been evaluated for its antibacterial properties. In studies involving various bacterial strains:

- It demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The structure-activity relationship indicated that modifications in the aryl moiety significantly influenced its efficacy .

Antiviral Activity

Emerging research has suggested that Compound A may possess antiviral properties, particularly against HIV and other viral pathogens. The compound's mechanism appears to involve interference with viral replication processes.

Study 1: Anticancer Efficacy

A study conducted by researchers at the National Cancer Institute evaluated Compound A against a panel of 58 cancer cell lines across nine different types. The compound showed promising results with submicromolar IC50 values in several cases:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (prostate) | 0.67 |

| HCT-116 (colon) | 0.80 |

| ACHN (renal) | 0.87 |

These findings reinforce the compound's potential as a lead candidate for further development in cancer therapeutics .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of specific substituents on the phenyl rings for enhancing biological activity. For example, compounds with methoxy and nitro groups exhibited superior efficacy compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4H-imidazol-4-one derivatives, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving cyclocondensation of substituted aldehydes with nitroarylamines under acidic or basic conditions. For example, describes the synthesis of tri-substituted imidazoles via cyclocondensation using substituted benzaldehydes and ammonium acetate . Optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (12–24 hours). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate target compounds .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy and nitro groups at positions 3 and 4) .

- X-ray crystallography : Resolve stereochemistry of the methylene group (e.g., Z/E configuration) by comparing with structurally similar compounds like 38E .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring no fragmentation of the nitro group .

Q. How can researchers design preliminary pharmacological activity assays for this compound?

- Methodology : Start with in vitro assays targeting receptors or enzymes linked to the compound’s structural motifs (e.g., nitroaryl groups in antimicrobial or anticancer contexts). For example:

- Antioxidant activity : Use DPPH radical scavenging assays, as described in for phenolic compounds .

- Receptor binding : Screen for angiotensin II receptor antagonism via competitive binding assays, referencing imidazolone derivatives in .

Advanced Research Questions

Q. What mechanistic studies are suitable for elucidating the compound’s biological activity?

- Methodology :

- Computational docking : Model interactions with target proteins (e.g., angiotensin II receptor) using software like AutoDock Vina, guided by structural analogs in .

- Metabolic stability : Assess hepatic metabolism via microsomal incubation (e.g., human liver microsomes) and LC-MS metabolite profiling .

- Pathway analysis : Link activity to cellular pathways (e.g., NF-κB inhibition) using transcriptomic or proteomic profiling .

Q. How can structural modifications enhance the compound’s selectivity or potency?

- Methodology : Perform structure-activity relationship (SAR) studies by:

- Varying substituents on the phenyl rings (e.g., replacing methoxy with halogen groups) to improve lipophilicity .

- Introducing bioisosteres (e.g., replacing nitro with cyano groups) to reduce toxicity while retaining activity .

- Validate modifications using in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology :

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature) .

- Analytical validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Statistical analysis : Use multivariate methods (e.g., ANOVA with post-hoc tests) to account for batch effects or outliers, as in ’s split-split plot design .

Q. What experimental designs are optimal for long-term pharmacological or environmental impact studies?

- Methodology :

- Pharmacokinetics : Use randomized block designs with repeated measures (e.g., plasma concentration timepoints) .

- Environmental fate : Adopt frameworks like Project INCHEMBIOL () to study abiotic/biotic degradation pathways and bioaccumulation potential .

Q. How can theoretical frameworks guide studies on the compound’s mechanism of action?

- Methodology : Anchor research to established theories, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.